1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride
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Overview
Description
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H10ClNO3S and a molecular weight of 223.68 g/mol . This compound is characterized by the presence of a cyclopropyl group, a pyrrolidine ring, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride typically involves the reaction of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under controlled conditions to ensure the formation of the sulfonyl chloride group. The general reaction scheme is as follows:
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonic acid+SOCl2→1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can undergo reduction reactions to form sulfonyl hydrides or other reduced derivatives.
Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and reducing agents (e.g., lithium aluminum hydride). Major products formed from these reactions depend on the specific nucleophile or reducing agent used .
Scientific Research Applications
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is employed in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is used in biochemical assays and studies to investigate its interactions with biological molecules.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride involves its reactivity with nucleophiles due to the electrophilic nature of the sulfonyl chloride group. This reactivity allows it to form covalent bonds with nucleophilic sites on target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
1-Cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom in the alkyl group.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A sulfonyl chloride with a toluene ring.
The uniqueness of this compound lies in its cyclopropyl and pyrrolidine moieties, which impart specific chemical properties and reactivity that differ from those of simpler sulfonyl chlorides .
Properties
IUPAC Name |
1-cyclopropyl-5-oxopyrrolidine-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3S/c8-13(11,12)6-3-7(10)9(4-6)5-1-2-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLZWHPFMQRGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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